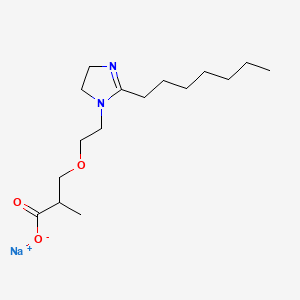

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt

Beschreibung

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt (IUPAC name: Sodium 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoate) is an amphoteric surfactant characterized by an imidazoline ring substituted with a heptyl chain (C7) and a sodium carboxylate group linked via a propoxyethyl spacer . Its structure enables dual ionic behavior: cationic at acidic pH (protonation of the imidazoline nitrogen) and anionic at alkaline pH (deprotonation of the carboxylate). This pH-dependent amphotericity makes it suitable for applications requiring mildness, such as personal care products and biodegradable detergents. The compound is synthesized via nucleophilic substitution between 1-(2-hydroxyethyl)-2-heptylimidazoline and a carboxypropoxy precursor, followed by neutralization with sodium hydroxide .

Eigenschaften

CAS-Nummer |

70682-69-8 |

|---|---|

Molekularformel |

C16H29N2NaO3 |

Molekulargewicht |

320.40 g/mol |

IUPAC-Name |

sodium;3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]-2-methylpropanoate |

InChI |

InChI=1S/C16H30N2O3.Na/c1-3-4-5-6-7-8-15-17-9-10-18(15)11-12-21-13-14(2)16(19)20;/h14H,3-13H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI-Schlüssel |

LBUQSWLRXNWJAY-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCC1=NCCN1CCOCC(C)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt typically involves the reaction of fatty acids with aminoethyl ethanolamine. The process includes the following steps:

Condensation Reaction: Fatty acids such as lauric, myristic, palmitic, or stearic acids are reacted with aminoethyl ethanolamine to form the corresponding amides.

Cyclization: The amides undergo cyclization under mild conditions to form the imidazoline ring.

Carboxymethylation: The imidazoline is then carboxymethylated using halogen-containing carboxylic acid salts at a pH of 7.5-9.

Neutralization: The reaction mixture is neutralized to a pH of 5-7 to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its surfactant properties.

Reduction: Reduction reactions can convert the imidazoline ring to imidazolidine, affecting its chemical behavior.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxypropoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.

Industry: Widely used in the production of detergents, fabric softeners, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles that encapsulate hydrophobic molecules . This property is crucial in its applications as an emulsifier and detergent. The molecular targets include cell membranes and hydrophobic surfaces, where it disrupts interactions and enhances solubility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features and properties of 1-(2-carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt with analogous imidazoline derivatives:

Key Comparative Insights

Alkyl Chain Impact :

- The target compound’s heptyl chain (C7) balances hydrophobicity and solubility, making it more water-soluble than C11 or C17 derivatives . Longer chains (e.g., C11 in ) enhance micelle stability but reduce solubility.

Functional Group Behavior: Carboxylate vs. Sulfate: The carboxylate group in the target compound is less acidic (pKa ~4.5) than sulfate (pKa <1), limiting its anionic activity to neutral-alkaline pH. Phosphonate vs. Carboxylate: Phosphonate-containing derivatives (e.g., ) exhibit superior metal-ion chelation but are less effective as surfactants due to reduced amphotericity.

Synthesis Complexity :

- The target compound’s synthesis is simpler compared to dual-carboxylate () or phosphonate derivatives (), which require multi-step reactions or specialized reagents.

Performance Metrics :

- Critical Micelle Concentration (CMC) : Heptyl derivatives (target compound) have higher CMC values (∼1–10 mM) than C11/C17 analogs (∼0.1–1 mM), indicating lower surfactant efficiency but better biodegradability .

- pH Stability : The target compound’s amphotericity is optimal at pH 4–8, whereas sulfate derivatives () maintain anionic behavior even at pH <2.

Research Findings

- Biodegradability : The carboxypropoxyethyl spacer in the target compound enhances biodegradability compared to sulfonated analogs (e.g., sodium heptanesulfonate in ), as carboxylates are more readily metabolized by microbial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.